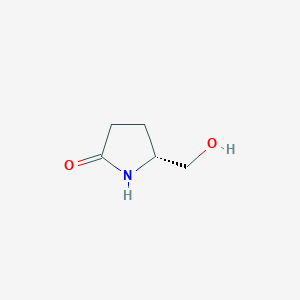
Monastrol
Descripción general
Descripción
Mayer en el laboratorio de Tim Mitchison . . El mecanismo de acción único del compuesto lo convierte en un tema de estudio interesante en diversos campos científicos.
Aplicaciones Científicas De Investigación
Monastrol ha encontrado aplicaciones en varios dominios científicos:
Química: Los investigadores estudian la reactividad, la estereoquímica y las vías sintéticas de this compound.
Biología: Su impacto en la división celular y la dinámica del huso es de gran interés.
Medicina: El potencial de this compound como agente anticancerígeno o en otros contextos terapéuticos se investiga activamente.
Industria: Su uso en el desarrollo de fármacos y como herramienta de investigación contribuye a los avances.
Mecanismo De Acción
El mecanismo de acción de Monastrol implica la inhibición de la kinesina-5 (Eg5). Al interrumpir la bipolaridad del huso, evita la división celular adecuada. La inhibición de Eg5 conduce a husos colapsados y detención del ciclo celular .
Análisis Bioquímico
Biochemical Properties
Monastrol interacts with the kinesin Eg5, a protein that plays a crucial role in the formation of bipolar spindles during mitosis . By inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain, this compound alters the ability of Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by arresting cells in the cell cycle and inducing apoptosis . When cells are subjected to this compound, they can either maintain mitotic arrest due to apoptosis or proceed to the G1 stage by mitotic slippage and undergo apoptosis caused by the tetraploidy checkpoint .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Eg5 motor domain. This binding interaction inhibits the ATPase activity of Eg5, thereby altering its ability to generate force and maintain the bipolar spindles . This leads to cell cycle arrest and ultimately, cell death .
Temporal Effects in Laboratory Settings
It is known that this compound effectively arrests cells in the cell cycle and induces apoptosis .
Dosage Effects in Animal Models
It is known that this compound effectively arrests cells in the cell cycle and induces apoptosis .
Metabolic Pathways
This compound is involved in the metabolic pathway of the cell cycle, specifically in the formation of bipolar spindles during mitosis . It interacts with the kinesin Eg5, inhibiting its ATPase activity and thereby altering the cell’s ability to divide .
Transport and Distribution
It is known that this compound effectively arrests cells in the cell cycle and induces apoptosis .
Subcellular Localization
It is known that this compound effectively arrests cells in the cell cycle and induces apoptosis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Monastrol se puede sintetizar utilizando rutas químicas específicas. Aunque los métodos sintéticos exactos son de propiedad exclusiva, los investigadores han desarrollado protocolos eficientes para obtener este compuesto. Estos métodos implican reacciones cuidadosamente diseñadas y pasos de purificación.
Métodos de Producción Industrial: Si bien los detalles de la producción a escala industrial no están ampliamente disponibles, la síntesis de this compound probablemente implique la optimización para el rendimiento, la escalabilidad y la rentabilidad. Los procesos industriales pueden diferir de los métodos de laboratorio, enfatizando la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones: Monastrol experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son fundamentales para su actividad biológica y efectos farmacológicos.
Reactivos y Condiciones Comunes:Oxidación: this compound se puede oxidar utilizando reactivos específicos para modificar su estructura.
Reducción: Las reacciones de reducción pueden alterar los grupos funcionales de this compound.
Sustitución: La sustitución de átomos o grupos específicos en this compound puede conducir a derivados con propiedades distintas.
Productos Principales: Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas. Los investigadores han sintetizado derivados con diferentes sustituyentes y grupos funcionales para explorar sus efectos.
Comparación Con Compuestos Similares
Monastrol se destaca por su objetivo específico (Eg5) y sus efectos únicos. Si bien existen otros inhibidores de la kinesina, las propiedades distintas de this compound lo convierten en una herramienta de investigación valiosa.
Compuestos Similares:Inhibidores de Eg5: Otros inhibidores de Eg5 incluyen ispinesib y dimetilenastron.
Agentes que se dirigen a los microtúbulos: Compuestos como el paclitaxel y la vinblastina también afectan la dinámica del huso.
Propiedades
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBCDGHHHHGHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388124, DTXSID501317756 | |
| Record name | Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329689-23-8, 254753-54-3 | |
| Record name | (±)-Monastrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329689-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















